REACTION_CXSMILES
|
[CH2:1]([C:6]1[C:7](=[O:11])[CH2:8][CH2:9][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[C:12]([O:19][CH3:20])(=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15].C[O-].[Na+]>>[CH2:1]([CH:6]1[C:7](=[O:11])[CH2:8][CH2:9][CH:10]1[CH:13]([C:12]([O:19][CH3:20])=[O:18])[C:14]([O:16][CH3:17])=[O:15])[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C=1C(CCC1)=O
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
methanol anhydride
|
Quantity
|
38 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISTILLATION
|
Details
|
unreacted dimethyl malonate was vacuum-distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1C(CCC1=O)C(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |